molecular formula C9H6INO B596528 3-iodo-1H-indole-7-carbaldehyde CAS No. 1251834-02-2

3-iodo-1H-indole-7-carbaldehyde

Cat. No.: B596528
CAS No.: 1251834-02-2
M. Wt: 271.057
InChI Key: JWBMPDSUFAISPV-UHFFFAOYSA-N
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Description

3-iodo-1H-indole-7-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 3-position and a formyl group at the 7-position of the indole ring makes this compound a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-indole-7-carbaldehyde typically involves the iodination of 1H-indole-7-carbaldehyde. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines, thiols, or cyanides in polar aprotic solvents.

Major Products

    Oxidation: 3-iodo-1H-indole-7-carboxylic acid.

    Reduction: 3-iodo-1H-indole-7-methanol.

    Substitution: Various 3-substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-iodo-1H-indole-7-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It is used in the study of indole-based biological pathways and as a probe for investigating enzyme activities.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-1H-indole-7-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and formyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carbaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-bromo-1H-indole-7-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    3-chloro-1H-indole-7-carbaldehyde: Contains a chlorine atom, which affects its chemical properties and applications.

Uniqueness

3-iodo-1H-indole-7-carbaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity in nucleophilic substitution reactions

Properties

IUPAC Name

3-iodo-1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-4-11-9-6(5-12)2-1-3-7(8)9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMPDSUFAISPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a starting material (indole-7-carbaldehyde), a solution of 24 g of I2 in 125 ml of DMF (dimethylformamide) was added with stirring, and 5.3 g of KOH was added, after which the mixture was allowed to react. The termination of the reaction was confirmed with thin layer chromatography (TLC), after which layer separation was conducted with 354 ml of EA and 354 ml of purified water. The organic layer was washed with aqueous 10% Na2S2O3, dried with Na2SO4 (sodium sulfate), filtered and concentrated at 40, thus obtaining P10 as a concentrated residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step Two

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